molecular formula C4H12N2O B041792 N-(2-Hydroxyethyl)ethylenediamine CAS No. 111-41-1

N-(2-Hydroxyethyl)ethylenediamine

Cat. No. B041792
CAS RN: 111-41-1
M. Wt: 104.15 g/mol
InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N
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Patent
US04036881

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0.054 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(CN)O.[CH2:5]([NH2:8])[CH2:6][NH2:7].P(=O)(O)(O)O.[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH2:20].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.NCCNCCO>>[NH2:7][CH2:6][CH2:5][NH:8][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH2:14].[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:25][CH2:26][NH:21][CH2:22][CH2:23][NH2:24]

Inputs

Step One
Name
Quantity
3.75 mol
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
3.75 mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0.054 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
NCCNCCNCCN
Name
Type
product
Smiles
NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04036881

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0.054 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(CN)O.[CH2:5]([NH2:8])[CH2:6][NH2:7].P(=O)(O)(O)O.[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH2:20].[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.NCCNCCO>>[NH2:7][CH2:6][CH2:5][NH:8][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH2:14].[NH2:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:25][CH2:26][NH:21][CH2:22][CH2:23][NH2:24]

Inputs

Step One
Name
Quantity
3.75 mol
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
3.75 mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0.054 mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
NCCNCCNCCN
Name
Type
product
Smiles
NCCNCCNCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.